molecular formula C21H31NO3 B11113178 Cyclododecyl 4-(acetylamino)benzoate

Cyclododecyl 4-(acetylamino)benzoate

Cat. No.: B11113178
M. Wt: 345.5 g/mol
InChI Key: NMQRQUZOKVPQAY-UHFFFAOYSA-N
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Description

Cyclododecyl 4-(acetylamino)benzoate is an ester derivative of 4-(acetylamino)benzoic acid, where the hydroxyl group is substituted with a cyclododecyl moiety. This compound is characterized by a bulky, hydrophobic cyclododecyl chain and an electron-withdrawing acetylamino group on the benzene ring.

Properties

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

IUPAC Name

cyclododecyl 4-acetamidobenzoate

InChI

InChI=1S/C21H31NO3/c1-17(23)22-19-15-13-18(14-16-19)21(24)25-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-16,20H,2-12H2,1H3,(H,22,23)

InChI Key

NMQRQUZOKVPQAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCCCCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclododecyl 4-(acetylamino)benzoate typically involves a multi-step process. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyclododecyl 4-(acetylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclododecyl 4-(acetylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclododecyl 4-(acetylamino)benzoate involves its interaction with biological membranes. The compound is believed to bind to specific sites on sodium ion channels, inhibiting the passage of sodium ions and thereby blocking nerve impulse conduction. This mechanism is similar to that of other local anesthetics, which reduce membrane excitability without affecting the resting potential .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate

Structural Differences: Ethyl 4-(dimethylamino)benzoate features an ethyl ester and a dimethylamino group (electron-donating) instead of the cyclododecyl ester and acetylamino group (electron-withdrawing) in the target compound. Key Findings:

  • In resin cements, ethyl 4-(dimethylamino)benzoate demonstrated a higher degree of conversion (DC) than 2-(dimethylamino)ethyl methacrylate, attributed to its superior reactivity as a co-initiator .
  • The dimethylamino group enhances electron donation, accelerating polymerization, whereas the acetylamino group in the target compound may reduce reactivity due to its electron-withdrawing nature.
  • Ethyl esters (smaller alkyl groups) generally improve solubility in polar solvents compared to bulky cyclododecyl esters, which favor hydrophobicity .

Applications : Primarily used in dental resins for its balance of reactivity and physical properties.

4-(Acetylamino)Benzoate Component in Inosiplex

Structural Context: Inosiplex is a pharmaceutical complex containing 4-(acetylamino)benzoate, 1-(dimethylamino)-2-propanol, and inosine in a 3:3:1 ratio . Key Differences:

  • The benzoate in Inosiplex is ionically associated rather than esterified, differing from the covalent cyclododecyl ester linkage.
  • The ionic form enhances aqueous solubility, making it suitable for drug formulations, whereas the cyclododecyl ester’s hydrophobicity may limit bioavailability.

Applications: Inosiplex is used as an antiviral and immunomodulatory agent, highlighting the pharmaceutical relevance of 4-(acetylamino)benzoate derivatives when paired with functional amines and nucleosides .

(S)-Methyl 4-(1-Aminoethyl)Benzoate

Structural Differences: This compound has a methyl ester, a chiral aminoethyl group, and lacks the acetylamino substituent. Key Findings:

  • The (S)-aminoethyl group introduces chirality, which can influence biological activity and receptor binding—a property absent in the achiral cyclododecyl derivative .
  • Methyl esters (low molecular weight) typically exhibit higher crystallinity and melting points compared to bulky esters like cyclododecyl, which may form amorphous solids.

Applications : Used in enantioselective synthesis and as a precursor for bioactive molecules due to its chiral center .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Cyclododecyl 4-(acetylamino)benzoate C₂₁H₃₁NO₃ 345.48 Cyclododecyl ester, acetylamino Hydrophobic
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Ethyl ester, dimethylamino Polar solvents
Inosiplex (benzoate component) C₉H₉NO₂⁻ 163.18 Ionic 4-(acetylamino)benzoate High aqueous solubility
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Methyl ester, (S)-aminoethyl Moderate polarity

Research Findings and Implications

  • Reactivity : Bulky esters like cyclododecyl may reduce polymerization efficiency compared to smaller alkyl esters (e.g., ethyl) due to steric hindrance .
  • Solubility: Cyclododecyl’s hydrophobicity contrasts with the aqueous solubility of ionic benzoates (e.g., Inosiplex), directing their applications to different domains (e.g., coatings vs. pharmaceuticals) .
  • Biological Activity: Chirality in (S)-methyl derivatives enables targeted bioactivity, whereas acetylamino groups may confer metabolic stability .

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